molecular formula C8H7BrN2O B14012734 7-Bromo-3,4-dihydro-2h-pyrido[1,2-a]pyrimidin-2-one CAS No. 33390-57-7

7-Bromo-3,4-dihydro-2h-pyrido[1,2-a]pyrimidin-2-one

Cat. No.: B14012734
CAS No.: 33390-57-7
M. Wt: 227.06 g/mol
InChI Key: FAJNJKAFKMDPMP-UHFFFAOYSA-N
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Description

7-Bromo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one is a heterocyclic compound that contains both nitrogen and bromine atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one typically involves the bromination of 3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one. One common method includes dissolving the starting material in chloroform, filtering, evaporating, and then recrystallizing the residue from ethanol or a mixture of ethanol and acetone . The compound can also be recrystallized from chloroform and hexane .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other reagents.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in a polar solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrido[1,2-a]pyrimidin-2-one derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

7-Bromo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism by which 7-Bromo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one exerts its effects involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like dihydrofolate reductase, which is crucial for DNA synthesis . This inhibition can lead to antitumor effects by preventing cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one is unique due to the presence of the bromine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-brominated analogues.

Properties

CAS No.

33390-57-7

Molecular Formula

C8H7BrN2O

Molecular Weight

227.06 g/mol

IUPAC Name

7-bromo-3,4-dihydropyrido[1,2-a]pyrimidin-2-one

InChI

InChI=1S/C8H7BrN2O/c9-6-1-2-7-10-8(12)3-4-11(7)5-6/h1-2,5H,3-4H2

InChI Key

FAJNJKAFKMDPMP-UHFFFAOYSA-N

Canonical SMILES

C1CN2C=C(C=CC2=NC1=O)Br

Origin of Product

United States

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